1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one is an organic compound with the molecular formula C17H17NO2S. It is a member of the chalcone family, which is characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzenesulfinyl)benzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is stirred at room temperature until the desired product precipitates out .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization from hot methanol .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Saturated ketones.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
- (E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Comparison: 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17NO2S |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[4-(benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO2S/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)21(20)15-6-4-3-5-7-15/h3-13H,1-2H3 |
InChI Key |
UWBIWRHHQPOMFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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